molecular formula C18H11Cl2F3N4O4S B4299595 2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE

2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE

Cat. No.: B4299595
M. Wt: 507.3 g/mol
InChI Key: PDWKMUOJQHYHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a trifluoromethyl pyrimidinyl group, and a sulfamate group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction conditions, including temperature, pressure, and residence time, which are critical for the successful synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylamine: A precursor in the synthesis of the target compound.

    Trifluoromethyl pyrimidine derivatives: Compounds with similar structural features and potential biological activities.

    Sulfamate derivatives: Compounds with similar functional groups and chemical properties.

Uniqueness

What sets 2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2,4-dichlorophenyl) N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O4S/c19-11-6-7-14(12(20)8-11)31-32(29,30)27-17(28)26-16-24-13(10-4-2-1-3-5-10)9-15(25-16)18(21,22)23/h1-9H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWKMUOJQHYHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,4-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE

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